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Compound of Interest

Compound Name: 4-Iodo-3-methoxypyridine

Cat. No.: B1531487 Get Quote

4-Iodo-3-methoxypyridine is a highly valuable heterocyclic building block in medicinal

chemistry and materials science. Its utility stems from the strategic placement of its functional

groups, which allows for precise and regioselective modifications across the pyridine ring. The

electron-donating methoxy group and the versatile iodo group, a prime handle for transition-

metal-catalyzed cross-coupling, create a nuanced electronic landscape that can be expertly

manipulated. This guide provides a comprehensive overview of the key strategies for

functionalizing this scaffold, focusing on the underlying principles that govern reactivity and

selectivity. We will explore detailed protocols for reactions at the C4 position via the iodo handle

and at the C2 position through directed metalation, offering researchers a practical roadmap for

leveraging this powerful synthetic intermediate.

Reactivity Overview: A Map of the Pyridine Ring
The reactivity of the 4-iodo-3-methoxypyridine ring is dictated by the interplay of its

substituents and the inherent electronic nature of the pyridine nitrogen. The methoxy group at

C3 is a powerful ortho-directing group for metalation, while the iodine at C4 is an exceptional

leaving group for palladium-catalyzed cross-coupling reactions.
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Caption: Key functionalization sites on the 4-iodo-3-methoxypyridine scaffold.

Part 1: Functionalization at the C4-Position via
Cross-Coupling
The carbon-iodine bond at the C4 position is the most versatile handle for introducing

molecular complexity. The high reactivity of aryl iodides compared to bromides or chlorides

allows for selective, high-yielding transformations under relatively mild conditions.[1] Palladium-

catalyzed cross-coupling reactions are the cornerstone of this approach.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is

one of the most robust methods for creating biaryl structures.[2] This is particularly relevant in

pharmaceutical synthesis, where 4-arylpyridine moieties are common pharmacophores.[3]

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl

iodide to a Pd(0) complex. A critical step is the activation of the boronic acid with a base to form

a more nucleophilic boronate species, which then undergoes transmetalation with the

palladium complex.[2] The final reductive elimination step regenerates the Pd(0) catalyst and
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yields the coupled product. The choice of ligand is crucial for stabilizing the palladium catalyst

and facilitating the catalytic cycle. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are

often effective for pyridine substrates.[4]

Representative Protocol: Suzuki-Miyaura Coupling of 4-Iodo-3-methoxypyridine with

Phenylboronic Acid

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen),

combine 4-iodo-3-methoxypyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base

such as potassium carbonate (K₂CO₃, 2.0 equiv.).

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

Solvent Addition: Add a degassed solvent mixture, typically toluene/H₂O (3:1 v/v).[4]

Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 1-4 hours, monitoring

the reaction progress by TLC or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired 4-phenyl-3-methoxypyridine.
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Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds by reacting a

terminal alkyne with an aryl halide.[5] This reaction typically employs a dual catalytic system of

palladium and copper(I).[6]

Causality and Mechanistic Insight: The catalytic cycle involves two interconnected loops.[6] In

the palladium cycle, oxidative addition of the 4-iodo-3-methoxypyridine to Pd(0) occurs. In the

copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base

(typically an amine) to form a copper(I) acetylide intermediate.[7] This highly reactive species

then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination furnishes

the arylalkyne product. The use of a copper co-catalyst allows the reaction to proceed under

milder conditions.[6]

Representative Protocol: Sonogashira Coupling with Phenylacetylene

Reagent Preparation: To a solution of 4-iodo-3-methoxypyridine (1.0 equiv.) in a suitable

solvent like THF or DMF, add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) and a

base such as triethylamine (TEA, 2.0 equiv.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper co-

catalyst (e.g., CuI, 1-5 mol%).
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Reaction Execution: Stir the mixture at room temperature under an inert atmosphere.

Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of

Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.

Dry the organic layer and purify by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

synthesis of arylamines from aryl halides and primary or secondary amines.[8]

Causality and Mechanistic Insight: The choice of phosphine ligand is paramount for a

successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g.,

XPhos, SPhos) are often required to promote the crucial reductive elimination step, which can

be challenging for electron-rich pyridines.[9] The base (typically a strong, non-nucleophilic base

like NaOt-Bu or K₃PO₄) is critical for deprotonating the amine, allowing it to coordinate to the

palladium center.

Representative Protocol: Coupling with Morpholine

Inert Atmosphere: Set up a dry Schlenk tube with a stir bar and purge with argon.

Reagent Loading: Add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the

appropriate biaryl phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4

equiv.).

Reactant Addition: Add 4-iodo-3-methoxypyridine (1.0 equiv.) and morpholine (1.2 equiv.).

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

Reaction Execution: Heat the mixture to 80-110 °C until the starting material is consumed as

monitored by LC-MS.
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Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water

and brine. Dry the organic layer, concentrate, and purify via column chromatography.

Stille Coupling: C-C Bond Formation with
Organostannanes
The Stille coupling utilizes organotin reagents as the nucleophilic partner.[10] A key advantage

is the stability and functional group tolerance of the organostannane reagents.[11]

Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling, involving

oxidative addition, transmetalation, and reductive elimination.[12] In the transmetalation step,

the organic group is transferred from the tin reagent to the palladium center.[13] This step can

sometimes be the rate-limiting step and may be accelerated by the addition of additives like

copper(I) salts or by using polar aprotic solvents.

Representative Protocol: Coupling with Tributyl(vinyl)tin

Reagent Preparation: In a flask under an inert atmosphere, dissolve 4-iodo-3-
methoxypyridine (1.0 equiv.) and tributyl(vinyl)tin (1.1 equiv.) in anhydrous DMF.

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%).

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor

the reaction by TLC.

Work-up: After cooling, dilute the reaction with diethyl ether and wash with an aqueous

solution of potassium fluoride (KF) to remove tin byproducts as a precipitate. Filter the

mixture.

Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and

purify by column chromatography.
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: C-H Functionalization via Directed ortho-
Metalation (DoM)
To functionalize other positions on the ring, C-H activation strategies are required. Directed

ortho-metalation (DoM) is a powerful technique where a directing metalation group (DMG)

guides a strong base to deprotonate a specific adjacent C-H bond.[14]
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Regioselectivity at the C2-Position
In 3-substituted pyridines, there are two potential sites for DoM: C2 and C4.[15] For 3-

methoxypyridine, lithiation predominantly occurs at the C2 position.[15] This preference is due

to a cooperative effect where the organolithium reagent is coordinated by both the methoxy

group's oxygen and the pyridine's nitrogen, creating a highly stable six-membered ring-like

transition state that favors deprotonation at the C2 position. Since the C4 position in our

substrate is already substituted with iodine, this inherent selectivity is further reinforced, making

C2 the exclusive site for metalation.

mol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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